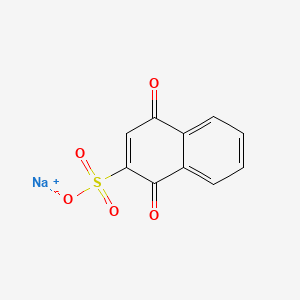
sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H7NaO5S. It is also known as this compound. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate typically involves the sulfonation of naphthalene followed by oxidation. The reaction conditions often include the use of sulfuric acid and an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques such as crystallization and filtration ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthalenediol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalenediol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate involves its ability to act as an electron acceptor or donor in various chemical reactions. This property makes it useful in redox reactions and as a catalyst in certain organic transformations. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Naphthoquinone-4-sulfonic acid sodium salt: Similar in structure but differs in the position of the sulfonic acid group.
1,4-Naphthoquinone-2-sulfonic acid sodium salt: Another isomer with different chemical properties.
Uniqueness
sodium 1,4-dioxo-1,4-dihydronaphthalene-2-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Propiedades
Número CAS |
7045-83-2 |
|---|---|
Fórmula molecular |
C10H5NaO5S |
Peso molecular |
260.2 g/mol |
Nombre IUPAC |
sodium;1,4-dioxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)10(12)7-4-2-1-3-6(7)8;/h1-5H,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
AURROVOEOKOHQK-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
7045-83-2 |
Números CAS relacionados |
5690-16-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















